Honokiol DCA - 1620160-42-0

Honokiol DCA

Catalog Number: EVT-271055
CAS Number: 1620160-42-0
Molecular Formula: C22H18Cl4O4
Molecular Weight: 488.18
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Honokiol DCA is an inhibitor of the phosphorylation of DRP1. It stimulates a phenotype suggestive of respiration through mitochondrial normalization and demonstrating activity in Vemurafenib-resistant melanoma in vivo.
Overview

Honokiol bis-dichloroacetate, commonly referred to as Honokiol DCA, is a synthetic derivative of honokiol, a natural compound extracted from the bark of the magnolia tree. Honokiol has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The synthesis of Honokiol DCA aims to enhance the pharmacological effects of honokiol while improving its solubility and bioavailability.

Source and Classification

Honokiol DCA is classified as a bisphenolic compound. It is derived from honokiol, which is known for its potential therapeutic applications in various medical conditions, particularly cancer. The compound is synthesized through chemical modification processes that involve the introduction of dichloroacetate groups to the honokiol structure.

Synthesis Analysis

The synthesis of Honokiol DCA involves several key steps:

  1. Starting Material: The synthesis begins with honokiol as the primary starting material.
  2. Reagents Used: Dichloroacetyl chloride and 4-dimethylaminopyridine are employed in the reaction.
  3. Reaction Conditions: The reaction is conducted in dry dichloromethane at a controlled temperature of 40°C under stirring conditions. After the addition of dichloroacetyl chloride, the mixture is refluxed for several hours until completion.
  4. Purification: The crude product is purified using column chromatography with a solvent system of ethyl acetate and hexanes to isolate Honokiol DCA with a yield of approximately 76% .

Technical Details

The chemical reaction can be represented as follows:

Honokiol+Dichloroacetyl chlorideHonokiol DCA\text{Honokiol}+\text{Dichloroacetyl chloride}\rightarrow \text{Honokiol DCA}

The synthesis process requires careful monitoring to ensure complete conversion of reactants and to achieve high purity in the final product.

Molecular Structure Analysis

The molecular structure of Honokiol DCA features a bisphenolic backbone similar to that of honokiol but modified with dichloroacetate groups. This modification enhances its solubility and potentially its biological activity.

  • Molecular Formula: C₁₈H₁₈Cl₂O₄
  • Molecular Weight: Approximately 367.24 g/mol
  • Nuclear Magnetic Resonance (NMR) Data: The structure has been confirmed through NMR spectroscopy, demonstrating characteristic peaks corresponding to its functional groups .
Chemical Reactions Analysis

Honokiol DCA can participate in various chemical reactions due to its functional groups:

  1. Hydrolysis: In aqueous environments, Honokiol DCA can undergo hydrolysis to release dichloroacetic acid and regenerate honokiol.
  2. Esterification: The dichloroacetate moiety can be involved in further esterification reactions, potentially leading to pro-drug formulations that enhance bioavailability.
  3. Redox Reactions: The presence of chlorine atoms may facilitate redox reactions, contributing to its biological activity against cancer cells.

Technical Details

The hydrolysis reaction can be summarized as follows:

Honokiol DCA+H2OHonokiol+Dichloroacetic acid\text{Honokiol DCA}+\text{H}_2\text{O}\rightarrow \text{Honokiol}+\text{Dichloroacetic acid}
Mechanism of Action

The mechanism by which Honokiol DCA exerts its biological effects involves several pathways:

  1. Induction of Apoptosis: Studies have shown that Honokiol DCA can induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death.
  2. Reactive Oxygen Species Generation: Honokiol DCA has been reported to increase the production of reactive oxygen species, which can lead to oxidative stress and subsequent cell death in tumor cells .
  3. Gene Expression Modulation: Gene array analyses indicate that Honokiol DCA upregulates certain tumor suppressor genes, such as succinate dehydrogenase B, which may play a role in its anticancer effects .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white or off-white crystalline solid.
  • Solubility: Enhanced solubility compared to honokiol due to the presence of dichloroacetate groups.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but may degrade in highly acidic or basic environments.
  • Reactivity: Reacts with nucleophiles due to the electrophilic nature of the dichloroacetate group.

Relevant Data

Analyses using techniques such as NMR and high-performance liquid chromatography confirm the purity and identity of Honokiol DCA .

Applications

Honokiol DCA has significant potential in scientific research and therapeutic applications:

  1. Cancer Therapy: Due to its ability to induce apoptosis and inhibit tumor growth, Honokiol DCA is being investigated as a treatment option for various types of cancer, including melanoma resistant to conventional therapies .
  2. Biomarker Development: The upregulation of specific genes by Honokiol DCA may serve as biomarkers for assessing treatment efficacy in cancer patients .
  3. Pharmaceutical Formulations: Its improved solubility makes it a candidate for inclusion in drug formulations aimed at enhancing bioavailability and therapeutic effectiveness.
Introduction to Honokiol DCA

Origin and Natural Precursors

Botanical Sources of Honokiol (Magnolia spp.)

Honokiol (C₁₈H₁₈O₂) is a biphenolic neolignan primarily isolated from the bark, seed cones, and leaves of Magnolia species. Traditional Asian medicine utilizes Magnolia officinalis (Houpo in Chinese medicine) and Magnolia obovata (Koboku in Japanese Kampo) as primary sources [1] [2]. These plants are native to Southeast Asia, though species like Magnolia grandiflora in the Southeastern United States and Magnolia dealbata in Mexico also contain significant honokiol concentrations [1] [5]. Extraction methods typically involve advanced chromatography techniques such as high-speed counter-current chromatography (HSCCC) to separate honokiol from its structural isomer magnolol, achieving purities >98% [1] [7].

Table 1: Key Magnolia Species Yielding Honokiol

SpeciesGeographic DistributionTraditional UseHonokiol Content
M. officinalisChinaGastrointestinal disorders, anxietyHigh (Bark)
M. obovataJapanKampo formulations (e.g., Hange-koboku-to)Moderate (Cones)
M. grandifloraSoutheastern USA, MexicoLocal herbal remediesVariable (Leaves/Bark)

Structural Relationship Between Honokiol and Magnolol

Honokiol and magnolol are isomeric neolignans differing only in hydroxyl group positions: honokiol has para- and ortho-allyl phenols (IUPAC: 3′,5-di(prop-2-en-1-yl)-[1,1′-biphenyl]-2,4′-diol), while magnolol has two ortho-allyl phenols [1] [7]. Both share a molecular weight of 266.34 g/mol and similar lipophilicity (logP ~4.5), enabling membrane permeability. However, honokiol’s asymmetric configuration enhances its bioactivity profile, including 20-fold greater superoxide scavenging capacity than magnolol [5] [7].

Table 2: Structural and Functional Comparison of Honokiol and Magnolol

PropertyHonokiolMagnololBiological Significance
Hydroxyl Positions2' (ortho), 4 (para)2' (ortho), 6 (ortho)Alters protein binding affinity
Lipophilicity (logP)~4.5~4.5Blood-brain barrier penetration
Antioxidant CapacityEC₅₀: 0.5 μM (superoxide scavenging)EC₅₀: 10 μMEnhanced cytoprotection by honokiol
Primary SourcesBark of M. officinalis, M. grandifloraBark of M. officinalisSpecies-dependent extraction yields

Rationale for Chemical Modification

Limitations of Native Honokiol in Therapeutic Applications

Despite honokiol’s broad bioactivities—including antitumor, anti-inflammatory, and neuroprotective effects—its clinical utility is constrained by:

  • Poor aqueous solubility: <0.1 mg/mL at 25°C, limiting oral bioavailability (<5%) and intravenous formulation potential [5] [7].
  • Rapid metabolism: Hepatic glucuronidation and sulfation reduce systemic exposure (plasma half-life: 40–60 min in rodents) [7] [9].
  • Instability in physiological matrices: Oxidation of allyl groups diminishes bioactivity [4] [7].These limitations necessitate high therapeutic doses (1–3 g/day in preclinical models), underscoring the need for structural optimization [9].

Dichloroacetate (DCA) Esterification: Enhancing Lipophilicity and Bioavailability

Honokiol DCA (C₂₂H₂₀Cl₄O₄) is synthesized by esterifying honokiol’s phenolic hydroxyl groups with dichloroacetyl groups. This modification:

  • Increases lipophilicity: logP rises to >6.0, enhancing cellular uptake and blood-brain barrier penetration [4] [8].
  • Enables mitochondrial targeting: DCA moiety inhibits pyruvate dehydrogenase kinase (PDK), redirecting metabolism from glycolysis to oxidative phosphorylation—a crucial action in tumor microenvironments [4] [8].
  • Serves as a prodrug: Intracellular esterases hydrolyze DCA esters, releasing active honokiol and dichloroacetate for synergistic effects [8].

Table 3: Physicochemical Properties of Honokiol vs. Honokiol DCA

ParameterHonokiolHonokiol DCAFunctional Impact
Molecular Weight266.34 g/mol492.21 g/molAltered pharmacokinetics
logP (Octanol-Water)4.56.2Enhanced membrane permeability
Aqueous Solubility<0.1 mg/mL<0.01 mg/mLRequires nanoformulation for IV delivery
Key Functional GroupsPhenolic hydroxylsDichloroacetate estersProdrug activation, mitochondrial targeting

Molecular Targets and MechanismsHonokiol DCA exhibits unique pharmacological actions distinct from native honokiol:

  • TRAP1 inhibition: Allosterically binds to the mitochondrial chaperone TNF receptor-associated protein 1 (TRAP1), rescuing succinate dehydrogenase (SDH) activity and suppressing HIF-1α-driven tumorigenesis [4].
  • Dual bioactivity: Released DCA inhibits PDK, reducing lactate production and reversing the Warburg effect in cancer cells [8].
  • Synergistic cytotoxicity: In vemurafenib-resistant melanoma (LM36R model), honokiol DCA upregulates SDHB by 3.5-fold and inhibits DRP1 phosphorylation, restoring mitochondrial respiration and increasing ROS-mediated apoptosis [8].

Table 4: Key Molecular Targets of Honokiol DCA

TargetMechanismBiological Outcome
TRAP1Allosteric ATPase inhibitionSDH activation, reduced HIF-1α stability
PDKInhibition via DCA releasePyruvate dehydrogenase activation, reduced glycolysis
DRP1Suppressed phosphorylation at Ser616Mitochondrial fusion, reduced fission
NADPH OxidaseSubunit assembly disruptionDecreased ROS production in non-malignant cells

Properties

CAS Number

1620160-42-0

Product Name

Honokiol DCA

IUPAC Name

5,3-Diallyl-2,4-di(dichloro-acetoxy)-biphenyl

Molecular Formula

C22H18Cl4O4

Molecular Weight

488.18

InChI

InChI=1S/C22H18Cl4O4/c1-3-8-14-12-16(13-10-6-5-7-11-13)18(30-22(28)20(25)26)15(9-4-2)17(14)29-21(27)19(23)24/h3-7,10-12,19-20H,1-2,8-9H2

InChI Key

MLWDVCIMRMORNB-UHFFFAOYSA-N

SMILES

O=C(OC1=C(CC=C)C=C(C2=CC=CC=C2)C(OC(C(Cl)Cl)=O)=C1CC=C)C(Cl)Cl

Solubility

Soluble in DMSO

Synonyms

Honokiol DCA; Honokiol Bis-Dichloroacetate;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.